molecular formula C17H15N5O4 B6480979 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 897614-59-4

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6480979
CAS No.: 897614-59-4
M. Wt: 353.33 g/mol
InChI Key: BGVMFZYLAKCDGZ-UHFFFAOYSA-N
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Description

N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a 1,3-benzodioxole core linked to a carboxamide group and a tetrazole ring substituted with a 4-methoxyphenyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and bioavailability, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c1-24-13-5-3-12(4-6-13)22-16(19-20-21-22)9-18-17(23)11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVMFZYLAKCDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on various research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, a methoxyphenyl group, and a benzodioxole moiety. Its molecular formula is C16H16N6O5C_{16}H_{16}N_6O_5 with a molecular weight of approximately 404.40 g/mol. The structural formula can be represented as follows:

Property Value
Molecular FormulaC16H16N6O5C_{16}H_{16}N_6O_5
Molecular Weight404.40 g/mol
IUPAC NameThis compound
SMILESCOc1ccc(cc1)n2nnnc2CNS(=O)(=O)c3cc(ccc3C)N+=O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring mimics carboxylate groups, facilitating enzyme inhibition by binding to active sites. The indole moiety enhances binding affinity through interactions with hydrophobic pockets in proteins.

Antimicrobial Activity

Research has shown that derivatives of similar compounds exhibit substantial antibacterial properties. For example, compounds with the 1,3,4-oxadiazole moiety have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. While specific data on the tetrazole derivative's antibacterial efficacy is limited, its structural similarities suggest potential antimicrobial effects .

Enzyme Inhibition

The compound may also act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory activities were reported with IC50 values significantly lower than standard references. For instance, several synthesized compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease . Given the structural characteristics of this compound, it is plausible that it may exhibit similar inhibitory effects.

Study on Related Compounds

A comparative study on compounds containing the tetrazole ring indicated their effectiveness in inhibiting various enzymes involved in metabolic pathways. One study highlighted that modifications in the tetrazole structure could enhance binding affinities to target proteins .

Pharmacokinetics and Efficacy

In terms of pharmacokinetic profiles, compounds similar to this compound have shown promising results in terms of bioavailability and selectivity for their targets. This suggests that the compound may possess favorable pharmacological properties conducive to therapeutic applications .

Scientific Research Applications

Structural Representation

PropertyValue
SMILESCOc1ccc(cc1)n2nnnc2CNS(=O)(=O)c3cc(ccc3C)N+=O
InChIInChI=1S/C16H16N6O5/c1-11...
InChIKeyRVAMLGGEUAZCGD-UHFFFAOYSA-N

Medicinal Chemistry

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets due to the presence of the tetrazole ring and the benzodioxole moiety.

Case Studies:

  • Anticancer Activity : Research has indicated that compounds containing tetrazole rings exhibit anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.

Pharmacology

The pharmacological profile of this compound is under investigation for its potential as an anti-inflammatory and analgesic agent. The presence of the methoxy group may enhance its bioactivity.

Notable Findings:

  • Inflammation Models : In animal models of inflammation, compounds similar to this compound have shown significant reductions in inflammatory markers.

Materials Science

The unique properties of tetrazoles make them suitable for applications in materials science. This compound can be utilized in the synthesis of polymers or as a precursor for more complex materials.

Applications:

  • Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Agricultural Chemistry

Research is ongoing into the use of tetrazole derivatives as agrochemicals. Their ability to interact with plant growth regulators makes them candidates for developing new pesticides or herbicides.

Research Insights:

  • Pesticidal Activity : Initial studies suggest that derivatives may possess fungicidal or insecticidal properties that could be beneficial in crop protection.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related derivatives reported in the literature. Key analogs include:

Structural Analogues with Heterocyclic Cores

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4)

  • Structure : Shares the 1,3-benzodioxole core and carboxamide group but replaces the tetrazole with an imidazole ring and an (E)-configured imine.
  • Key Difference : The imidazole ring and chlorophenyl substituent may alter electronic properties and binding specificity compared to the tetrazole and methoxyphenyl groups in the target compound .
  • Characterization : Confirmed via single-crystal X-ray analysis, ensuring structural accuracy .

4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (II-6h)

  • Structure : Features a tetrazole ring substituted with a cyclohexyl group and a hydroxamic acid moiety.
  • Key Difference : The hydroxamic acid enhances metal-binding capacity (e.g., for histone deacetylase inhibition), whereas the target compound’s carboxamide and methoxyphenyl groups prioritize hydrogen bonding and π-π interactions .

Analogues with Varied Aromatic Substitutions

2-(Diethylamino)-N-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)ethanamide (15m) Structure: Triazole core with a nitro and methoxy-substituted phenyl group. Synthesis: 54% yield as a dark-red oil; IR and NMR data confirm the nitro group’s electron-withdrawing effects . Comparison: The nitro group increases polarity but may reduce metabolic stability compared to the target compound’s unsubstituted benzodioxole.

N-((1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(diethylamino)ethanamide (15n) Structure: Bromophenyl-substituted triazole with a diethylamino side chain. Synthesis: Higher yield (78%) due to bromine’s favorable reactivity . Comparison: Bromine’s steric bulk and electronegativity could hinder target engagement relative to the methoxyphenyl group.

Analogues with Carboxamide Linkages

N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide

  • Structure : Incorporates a thiazole ring and biphenyl group but retains the benzodioxole-carboxamide motif.
  • Synthesis : Uses HATU/DIPEA coupling (common in carboxamide synthesis) and HPLC purification (>95% purity) .
  • Comparison : The thiazole and biphenyl groups may enhance π-stacking but reduce solubility compared to the tetrazole-methoxyphenyl system.

Spectroscopic Confirmation

  • IR/NMR : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) are critical for structural validation .
  • X-ray Crystallography : Used for unambiguous confirmation of imine configurations in analogues (e.g., Compound 4) .

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